molecular formula C12H17N3O B13016349 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B13016349
M. Wt: 219.28 g/mol
InChI Key: FDQFYMWZRDKOLC-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound with a pyrrolidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylic acid
  • 2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-methanol

Uniqueness

2-(4-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its aldehyde group, in particular, allows for unique reactivity compared to similar compounds with different functional groups.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H17N3O/c1-9-6-12(13-2)14-7-10(9)11-4-3-5-15(11)8-16/h6-8,11H,3-5H2,1-2H3,(H,13,14)

InChI Key

FDQFYMWZRDKOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C=O)NC

Origin of Product

United States

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